molecular formula C16H23FN2O B5673477 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B5673477
M. Wt: 278.36 g/mol
InChI Key: ZMNVZYAYTFEADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that features a benzamide core substituted with a fluorine atom and a 2,2,6,6-tetramethylpiperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in aqueous conditions.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Substitution: Various substituted benzamides.

    Reduction: Corresponding amines.

Scientific Research Applications

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the piperidine ring provides steric hindrance, influencing the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its binding affinity in various applications. The tetramethylpiperidinyl group also provides steric bulk, influencing the compound’s reactivity and stability.

Properties

IUPAC Name

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17/h5-8,11,19H,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNVZYAYTFEADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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